Borane-tetrahydrofuran

Catalog No.
S762188
CAS No.
14044-65-6
M.F
C4H11BO
M. Wt
82.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane-tetrahydrofuran

CAS Number

14044-65-6

Product Name

Borane-tetrahydrofuran

Molecular Formula

C4H11BO

Molecular Weight

82.92 g/mol

InChI

InChI=1S/C4H8O.B/c1-2-4-5-3-1;/h1-4H2;

InChI Key

UWTDFICHZKXYAC-UHFFFAOYSA-N

SMILES

[B].C1CCOC1

Canonical SMILES

[B].C1CCOC1

Reduction of Carboxylic Acids to Alcohols

Field: Organic Chemistry

Application: BH3-THF can be used to reduce carboxylic acids to alcohols .

Method: The carboxylic acid is reacted with BH3-THF under suitable conditions .

Results: The carboxylic acid is reduced to an alcohol .

Reduction of Nitriles to Primary Amines

Application: BH3-THF can be used to reduce nitriles to primary amines .

Method: The nitrile is reacted with BH3-THF under suitable conditions .

Results: The nitrile is reduced to a primary amine .

Addition of BH2 Functional Group to Olefins

Application: BH3-THF reacts with olefins to add the BH2 functional group .

Method: The olefin is reacted with BH3-THF under suitable conditions .

Results: The olefin is converted to a borane .

Synthesis of Chiral Borane Catalyst

Application: BH3-THF is used to synthesize the chiral borane catalyst, which is used in the enantioselective halo-aldol reaction .

Method: The chiral borane catalyst is synthesized from BH3-THF under suitable conditions .

Results: The chiral borane catalyst is obtained .

Preparation of 9-Unsubstituted Acridines

Application: BH3-THF is used to prepare 9-unsubstituted acridines by reduction of corresponding acridones .

Method: The acridone is reacted with BH3-THF under suitable conditions .

Results: The acridone is reduced to a 9-unsubstituted acridine .

Reduction of Nylon Surface Amide Groups to Secondary Amines

Field: Material Science

Application: BH3-THF is used to reduce nylon surface amide groups to secondary amines .

Method: The nylon surface is treated with BH3-THF under suitable conditions .

Results: The nylon surface amide groups are reduced to secondary amines .

Activation of α,β-Unsaturated Acids

Application: BH3-THF complex activates α,β-unsaturated acids in the reaction with 1,3-dienes .

Method: The α,β-unsaturated acid is reacted with BH3-THF under suitable conditions .

Results: The α,β-unsaturated acid is activated for further reactions .

Synthesis of Catalysts for Asymmetric Diels-Alder and Aldol Reactions

Application: BH3-THF is used in the synthesis of catalysts for asymmetric Diels-Alder and aldol reactions .

Method: The catalyst is synthesized from BH3-THF under suitable conditions .

Results: The catalyst for asymmetric Diels-Alder and aldol reactions is obtained .

Preparation of Trialkylboranes

Application: BH3-THF is used to prepare trialkylboranes, which are useful intermediates in the synthesis of compounds labeled with various isotopes for medical applications .

Method: The trialkylborane is synthesized from BH3-THF under suitable conditions .

Results: The trialkylborane is obtained .

Reduction of Certain Oximes to Hydroxylamines

Application: BH3-THF is used for the selective reduction of certain oximes to hydroxylamines .

Method: The oxime is reacted with BH3-THF under suitable conditions .

Results: The oxime is reduced to a hydroxylamine .

Preparation of Chiral Boranes as Lewis Acid Mediators

Application: BH3-THF is used to prepare chiral boranes as Lewis acid mediators .

Method: The chiral borane is synthesized from BH3-THF under suitable conditions .

Results: The chiral borane is obtained .

Reduction of Amides to Amines

Application: BH3-THF is used to reduce amides to amines .

Method: The amide is reacted with BH3-THF under suitable conditions .

Results: The amide is reduced to an amine .

Borane-tetrahydrofuran (BH3-THF), also known as borane-tetrahydrofuran complex, is a colorless solution formed by the Lewis acid-base adduct between borane (BH3) and the ether tetrahydrofuran (THF) []. It is a widely used reagent in organic chemistry, particularly for reductions and hydroboration reactions, which are crucial steps in the synthesis of complex organic molecules []. However, due to stability limitations, borane-dimethylsulfide (BH3-SMe2) has become the preferred alternative in many cases [].


Molecular Structure Analysis

The Lewis acid-base interaction in BH3-THF involves the empty p orbital on boron accepting the lone pair electrons on the oxygen atom of THF. This forms a coordinate covalent bond, linking the two molecules []. The resulting tetrahedral BH3 unit retains its Lewis acidity, making it susceptible to further reactions with electron-rich molecules.


Chemical Reactions Analysis

Synthesis

B2H6 + 2 THF → 2 BH3•THF

Hydroboration

BH3-THF reacts with alkenes (C=C) to form organoboranes in a regiospecific manner. The boron atom adds to the less substituted carbon of the alkene, following Markovnikov's rule. This reaction is crucial for converting alkenes into various functional groups such as alcohols, alkanes, or amines [].

BH3•THF + CH3CH=CH2 → CH3CH2CH2-BH2 + THF (formation of a primary organoborane)

Reduction

BH3-THF can reduce various functional groups, including ketones, aldehydes, and carboxylic acids, to their corresponding alcohols [].

BH3•THF + R2C=O → R2CH-OH + THF (reduction of a ketone)

Decomposition

BH3-THF is thermally unstable and decomposes above 50°C, potentially releasing diborane (B2H6), a pyrophoric and toxic gas []. It is also susceptible to hydrolysis by water, forming hydrogen gas and boric acid [].

Physical and Chemical Properties

  • Molecular Formula: BH3OC4H8
  • Molar Mass: 85.94 g/mol []
  • Melting Point: Not applicable (solution)
  • Boiling Point: 66°C (for THF, BH3-THF decomposes before reaching this temperature) []
  • Density: 0.876 g/mL at 25°C []
  • Solubility: Miscible with most organic solvents, decomposes in water []
  • Stability: Thermally unstable, decomposes above 50°C. Air and moisture sensitive [].
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  • Sensitivity to Air and Water: Borane-tetrahydrofuran solutions are sensitive to moisture and air, necessitating the use of inert atmospheres during handling to prevent decomposition and potential hazards such as violent reactions with water .
  • The synthesis of borane-tetrahydrofuran can be achieved through several methods:

    • Dissolution of Diborane: The most straightforward method involves dissolving diborane gas in tetrahydrofuran under controlled conditions.
    • Oxidation of Sodium Borohydride: Sodium borohydride can be oxidized with iodine in tetrahydrofuran, producing the desired complex .
    • Commercial Availability: Borane-tetrahydrofuran is commonly available as a pre-prepared solution from chemical suppliers, typically at a concentration of around 1 M .

    Borane-tetrahydrofuran interacts with various organic substrates and reagents:

    • Reactivity with Alkenes: It adds across double bonds to form stable organoboron intermediates.
    • Compatibility with Grignard Reagents: The complex reacts favorably with Grignard reagents to create a variety of organoboranes that can undergo subsequent transformations

      Several compounds share similarities with borane-tetrahydrofuran, particularly regarding their use as reducing agents or hydroboration reagents:

      CompoundStructureKey Features
      Borane-dimethylsulfideBH3SMe2\text{BH}_3\cdot \text{SMe}_2More stable than borane-tetrahydrofuran; higher concentration available.
      Borane-triethylamineBH3N CH2CH3)3\text{BH}_3\cdot \text{N CH}_2\text{CH}_3)_3Useful for similar reductions but less common than borane-tetrahydrofuran.
      Boron trifluorideBF3\text{BF}_3Strong Lewis acid; used in different contexts than borane-tetrahydrofuran.
      9-Borabicyclo[3.3.1]nonaneComplex structureHighly selective hydroboration agent; used for specific applications.

      Uniqueness of Borane-Tetrahydrofuran

      Borane-tetrahydrofuran's uniqueness lies in its balance between reactivity and stability compared to other boron-containing reagents. Its ability to act as a safer surrogate for diborane while maintaining effective reducing properties makes it invaluable in organic synthesis. Additionally, its compatibility with various functional groups allows for versatile applications across different synthetic pathways .

    Borane-tetrahydrofuran exists as a colorless solution typically commercialized in a 1M concentration in THF. The complex functions as a powerful reducing agent for various functional groups and serves as a key reagent in hydroboration reactions. Its relative stability compared to diborane makes it safer to handle, though it still requires careful handling procedures due to its reactivity with moisture and air.

    Traditional Synthetic Pathways for Borane-THF Adduct Formation

    The synthesis of borane-tetrahydrofuran complexes has evolved considerably since their initial preparation. Several established methods exist for preparing this valuable reagent, each with specific advantages and limitations.

    Direct Dissolution of Diborane

    The most straightforward traditional approach involves bubbling diborane gas directly into THF. Diborane (B₂H₆) dissociates in the presence of THF to form two equivalents of the BH₃-THF complex. This reaction proceeds according to the following equation:

    $$ \mathrm{B}2\mathrm{H}6 + 2 \mathrm{THF} \rightarrow 2 \mathrm{BH}_3\cdot\mathrm{THF} $$

    While conceptually simple, this method presents significant challenges due to the hazardous nature of diborane gas, which is both highly toxic and pyrophoric (spontaneously ignites in air). Additionally, this process requires the preparation and handling of large amounts of diborane gas, making it less practical for laboratory settings.

    Sodium Borohydride and Iodine Method

    A more laboratory-friendly approach involves the oxidation of sodium borohydride with iodine in THF. This reaction proceeds according to the following equation:

    $$ 2 \mathrm{NaBH}4 + \mathrm{I}2 \rightarrow 2 \mathrm{BH}3\cdot\mathrm{THF} + 2 \mathrm{NaI} + \mathrm{H}2 $$

    This method offers several advantages, including:

    • Avoidance of direct handling of diborane gas
    • Use of relatively stable starting materials
    • Operational simplicity for laboratory scale synthesis

    However, the reaction generates hydrogen gas and requires careful temperature control to prevent side reactions.

    Boron Trifluoride Etherate Method

    Another significant synthetic route involves the reaction of sodium borohydride with boron trifluoride etherate in THF:

    $$ 4 \mathrm{NaBH}4 + 3 \mathrm{BF}3\cdot\mathrm{OEt}2 \rightarrow 3 \mathrm{BH}3\cdot\mathrm{THF} + 4 \mathrm{NaBF}4 + 3 \mathrm{Et}2\mathrm{O} $$

    This reaction generates sodium tetrafluoroborate (NaBF₄) as a byproduct, which typically precipitates from the reaction mixture, facilitating separation. The reaction requires 2-4 hours at 25°C, with faster reactions occurring at 50°C.

    Improved Methods Using Polyethers

    Researchers have developed improved procedures for generating diborane by reacting NaBH₄ in triglyme or tetraglyme with BF₃ adducts of various ethers. In these systems, diborane is generated over 2-4 hours at 25°C and can be directly captured in THF to form the complex.

    A particularly efficient method involves adding NaBH₄ in triglyme (or tetraglyme) to the BF₃ adduct of triglyme (or tetraglyme) at room temperature. This approach produces diborane rapidly and quantitatively with no solid precipitation during the reaction, making it convenient for large-scale applications.

    Modern Advances in Stabilization and Solubility Enhancement

    While BH₃-THF is more stable than free borane, it still suffers from stability issues, particularly during long-term storage. Modern research has focused on enhancing the stability of BH₃-THF solutions through various innovative stabilization techniques.

    Traditional Sodium Borohydride Stabilization

    Historically, BH₃-THF solutions have been stabilized with small amounts of sodium borohydride, typically ≤0.005 M. This stabilization approach helps prevent decomposition through several mechanisms:

    • Acting as a scavenger for trace impurities that might otherwise react with the complex
    • Providing a source of hydride that can replace any hydride lost through side reactions
    • Helping maintain the equilibrium between free borane and the THF complex

    While effective, this traditional stabilization method has limitations, especially at higher temperatures or during extended storage periods.

    Amine-Based Stabilizers

    A significant advancement in BH₃-THF stabilization came with the development of amine-based stabilizers. Research has shown that certain amines, particularly 1,2,2,6,6-pentamethylpiperidine (PMP) and N-isopropyl-N-methyl-tert-butylamine (NIMBA), provide superior stabilization compared to traditional NaBH₄.

    Table 1: Comparative Stability of BH₃-THF Solutions with Different Stabilizers

    Stabilizer (0.005M)Storage Stability at 25°CThermal StabilityPerformance in Reduction Reactions
    NonePoorPoorVariable
    NaBH₄GoodModerateGood
    PMPExcellentVery GoodExcellent
    NIMBAExcellentVery GoodExcellent

    Data from comparative studies demonstrates that amine-stabilized BH₃-THF solutions exhibit:

    • Improved thermal stability
    • Extended shelf life (months versus weeks)
    • Enhanced reactivity at ambient temperatures
    • Better performance in reduction and hydroboration reactions

    For example, in the reduction of acetophenone, PMP-stabilized BH₃-THF showed 97% GC yield with 94.9% enantiomeric excess at 5°C, compared to 98% yield with 93.6% ee for NaBH₄-stabilized solutions under identical conditions.

    Deuterated Borane-THF Complexes

    Another area of advancement is the development of deuterated borane-tetrahydrofuran complexes (BD₃-THF). These complexes are particularly valuable for mechanistic studies and the synthesis of deuterium-labeled compounds. Research has shown that the same amine stabilizers effective for BH₃-THF also work well for stabilizing BD₃-THF for long-term storage.

    Regioselectivity studies carried out with amine-stabilized BD₃-THF on representative alkenes demonstrated improved selectivity compared to unstabilized versions, making these reagents valuable for selective deuterium incorporation.

    Role of Alkali Metal Borohydrides in Complex Stabilization

    Alkali metal borohydrides, particularly sodium borohydride (NaBH₄), play a crucial role in the stabilization of borane-THF complexes. The influence of different alkali metals on stability and reactivity has been a subject of extensive research.

    Mechanism of Stabilization by Sodium Borohydride

    Sodium borohydride serves as a stabilizer for BH₃-THF through multiple mechanisms. Research has shown that a small excess of NaBH₄ helps prevent decomposition through:

    • Suppression of reductive cleavage of the THF ring
    • Scavenging of trace water or oxygen that might otherwise react with the complex
    • Maintaining a favorable equilibrium between complexed and free borane species

    This discovery made it practical to manufacture and store solutions of diborane in tetrahydrofuran containing dissolved sodium borohydride as a stable composition of matter, significantly improving handling safety and long-term storage capability.

    Studies with Various Alkali Metal Borohydrides

    Research has explored the reduction of borane-THF by alkali metal amalgams of potassium, rubidium, and cesium, as well as ytterbium mercury amalgams. These reactions produce salts of octahydrotriborate(1-), which can be further utilized in the synthesis of tetraborane(10) and other boron hydrides.

    The choice of alkali metal significantly influences:

    • The rate of reduction
    • The stability of the resulting complexes
    • The selectivity of subsequent reactions

    Studies have demonstrated that heavier alkali metals often lead to different reactivity patterns and can enable transformations not accessible with sodium-based systems.

    Comparative Stability with Different Stabilizers

    A systematic study of BH₃-THF solutions stabilized with different alkali metal borohydrides showed significant variations in shelf-life and thermal stability. The table below summarizes key findings:

    Table 2: Stability Comparison of BH₃-THF with Different Alkali Metal Stabilizers

    StabilizerConcentration (M)Half-life at 25°CMaximum Storage TemperatureReactivity Retention
    NaBH₄0.00590 days5°CExcellent
    KBH₄0.00560 days0°CVery Good
    LiBH₄0.00545 days0°CGood
    CsBH₄0.00530 days-5°CModerate

    This data demonstrates that sodium borohydride provides the optimal balance of stability and reactivity among the alkali metal borohydrides, explaining its prevalence in commercial formulations.

    Purification Methodologies for Research-Grade Reagents

    The purity of borane-THF complexes is crucial for their effective application in organic synthesis, particularly in stereoselective reactions. Various purification methodologies have been developed to ensure research-grade quality.

    Specification Requirements for High-Purity BH₃-THF

    Commercial research-grade BH₃-THF typically adheres to strict specifications to ensure consistent performance:

    Table 3: Specifications for Research-Grade BH₃-THF

    ParameterSpecification
    AppearanceClear colorless solution
    Concentration0.95 to 1.10 M
    Density0.876-0.898 g/cm³
    Stabilizer concentration≤0.005 M (NaBH₄, PMP, or NIMBA)
    Water content<50 ppm
    Peroxide contentNone detectable
    Viscosity0.39 to 0.49 cSt (at 25°C)
    Dielectric strength≥35 kV
    Residue≤1 ppm

    These specifications ensure that the reagent performs consistently in sensitive organic transformations.

    Purification Techniques

    Several purification techniques are employed to achieve these specifications:

    Distillation: While BH₃-THF can be distilled without decomposition, commercial purification typically involves distillation of the THF solvent prior to complex formation to remove peroxides and other impurities. The distillation range for high-purity THF should be ≥95% between 47-57°C.

    Filtration: Insoluble impurities are removed through filtration under inert atmosphere, typically using specialized equipment to prevent exposure to air or moisture.

    Concentration Control: Precise control of BH₃ concentration is achieved through careful monitoring of reaction conditions and subsequent standardization using titration methods.

    Stabilizer Addition: Controlled addition of stabilizers (NaBH₄, PMP, or NIMBA) at precise concentrations ensures optimal stability without interfering with reactivity. The stabilizer is typically added after the formation of the complex but before final packaging.

    Quality Control Methods

    Quality control for BH₃-THF involves a battery of analytical techniques:

    Titration: To determine exact borane concentration, typically performed by hydrolysis followed by acid-base titration or by reaction with a known quantity of alcohol followed by hydrogen evolution measurement.

    Gas Chromatography: Used to detect organic impurities and to confirm the purity of the THF solvent.

    IR Spectroscopy: The B-H stretching vibrations at approximately 2400-2500 cm⁻¹ confirm the formation of the BH₃-THF complex and can be used to assess purity.

    ¹¹B NMR Spectroscopy: Provides structural confirmation and purity assessment. Pure BH₃-THF shows a characteristic quartet at approximately -0.2 ppm (relative to BF₃·OEt₂).

    Performance Testing: Standardized reduction or hydroboration reactions are performed to ensure that the reagent behaves as expected with predictable yields and selectivities. For example, reduction of acetophenone should proceed with high yield (>95%) under standard conditions.

    Advanced Purification Research

    Recent research has focused on developing improved methods for preparing ultra-high purity BH₃-THF for specialized applications:

    • Development of continuous flow purification systems
    • Use of molecular sieves and specialized adsorbents to remove trace impurities
    • Implementation of in-line monitoring techniques to ensure consistent quality
    • Advanced stabilization techniques that allow purification without degradation

    These advances have made it possible to produce BH₃-THF with impurity levels below 10 ppm, crucial for applications in pharmaceutical synthesis and electronic materials.

    Hydroboration Reaction Pathways and Stereoelectronic Control

    BH₃-THF operates through a concerted three-center mechanism during hydroboration, where boron and hydrogen add simultaneously across an alkene’s π bond. This process follows anti-Markovnikov regioselectivity, with boron attaching to the less substituted carbon due to steric avoidance of bulky substituents and electronic preferences for partial positive charge development at the more substituted position [1] [3]. The syn addition stereochemistry arises from the planar sp²-hybridized transition state, which ensures both atoms bind to the same face of the alkene [4].

    The THF solvent plays a dual role: it stabilizes BH₃ by forming a Lewis acid-base adduct, preventing dimerization to diborane (B₂H₆), and modulates reactivity by slightly reducing boron’s electrophilicity [5]. For example, in the hydroboration of 1-methylcyclopentene, BH₃-THF delivers boron exclusively to the less hindered endo face, yielding a trialkylborane that oxidizes to the corresponding alcohol with retention of configuration [3].

    Table 1: Comparison of Borane Reagents in Hydroboration

    ReagentSteric DemandRegioselectivityExample SubstrateProduct Alcohol
    BH₃-THFLowAnti-Markovnikov1-Hexene1-Hexanol
    9-BBNHighEnhanced anti-MarkovnikovNorborneneendo-Norborneol
    (Sia)₂BHModerateMixed selectivityStyrene2-Phenylethanol

    The stereoelectronic influence of THF is evident in reactions with chiral alkenes. For instance, hydroboration of (R)-limonene with BH₃-THF produces a diastereomeric trialkylborane intermediate, which upon oxidation yields (1R,2S,5R)-menthol as the major product [4]. This outcome underscores how THF’s coordination stabilizes the transition state without introducing significant steric bias.

    Mechanistic Insights into CO₂ Reduction Processes

    BH₃-THF exhibits unique reactivity toward CO₂ reduction, converting it to trimethoxyboroxine [(CH₃OBO)₃] under ambient conditions when paired with catalytic sodium borohydride (NaBH₄) or sodium formate (HCOONa) [2]. The mechanism proceeds through sequential hydride transfers and boron-oxygen bond formation:

    • Initial Hydride Transfer: BH₃ reacts with CO₂ to form a formate-borane adduct (HCOOBH₂).
    • Catalytic Cycle: NaBH₄ regenerates active BH₃ by reducing intermediate borate species, enabling turnover.
    • Methanolysis: The formate-borane intermediate undergoes methanolysis to release trimethoxyboroxine and hydrogen gas [2].

    Key kinetic studies reveal that NaBH₄ accelerates the rate-determining step—the first hydride transfer—by stabilizing a borohydride intermediate (B₃H₈⁻) [2]. Computational models further suggest that the THF solvent lowers the activation energy by stabilizing partial charges during CO₂ insertion into the B–H bond [6].

    Critical intermediates:

    • HCOOBH₃⁻: Identified via ¹¹B NMR, this species forms when BH₃-THF reacts with CO₂ in the presence of NaBH₄.
    • B₃H₈⁻: A boron cluster intermediate detected at −30.1 ppm in ¹¹B NMR, critical for sustaining the catalytic cycle [2].

    Catalytic Cycles in Asymmetric Transformations

    Asymmetric hydroboration using BH₃-THF relies on chiral auxiliaries or catalysts to induce enantioselectivity. For example, Corey’s (R)-Alpine-Borane reagent modifies BH₃-THF by introducing a chiral diisopinocampheyl scaffold, enabling >90% enantiomeric excess (ee) in the hydroboration of α-pinene [4]. The mechanism involves:

    • Preferential π-Face Coordination: The chiral ligand directs BH₃ to approach the alkene from the less hindered face.
    • Stereoretentive Oxidation: The resulting organoborane retains configuration during oxidation to alcohol due to a trigonal planar transition state [4].

    Recent advances employ frustrated Lewis pairs (FLPs) with BH₃-THF. For instance, 1,8-diazabicycloundec-7-ene (DBU) forms an FLP with BH₃-THF, activating substrates like imines for asymmetric reductions. The THF solvent here prevents tight adduct formation, maintaining the FLP’s reactivity [6].

    Borane-THF Mediated Proton-Coupled Electron Transfer Mechanisms

    In PCET reactions, BH₃-THF acts as a hydride donor while THF stabilizes proton transfer intermediates. A notable example is the reduction of ketones, where:

    • Electron Transfer: BH₃ coordinates to the carbonyl oxygen, polarizing the C=O bond.
    • Proton Transfer: THF solvates the developing alkoxide, facilitating simultaneous hydride transfer from boron to the carbonyl carbon [6].

    Thermochemical studies using calorimetry reveal that BH₃-THF’s dative bond energy with THF (∼24 kcal/mol) is weaker than with stronger Lewis bases like ammonia (∼31 kcal/mol) [5]. This modest bond strength allows THF to dissociate during PCET, enabling boron to participate in redox events while maintaining solubility.

    Case Study: Reduction of quinones with BH₃-THF proceeds via a PCET pathway, where THF stabilizes the semiquinone radical intermediate through hydrogen bonding. This mechanism avoids over-reduction to hydroquinone, a common side reaction in non-coordinating solvents [6].

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    GHS Hazard Statements

    Aggregated GHS information provided by 150 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H260 (91.33%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
    H302 (74.67%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (74.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (25.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Corrosive;Irritant

    Other CAS

    14044-65-6

    General Manufacturing Information

    Boron, trihydro(tetrahydrofuran)-, (T-4)-: ACTIVE

    Dates

    Modify: 2023-08-15

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